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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroperoxy-2-decenoic acid ethyl ester typically involves the hydroperoxidation of 2-decenoic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxide group. The process generally involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production of 4-Hydroperoxy-2-decenoic acid ethyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroperoxy-2-decenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form different oxidation products.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: 2-Decenoic acid ethyl ester alcohol.
Substitution: Substituted esters
Scientific Research Applications
4-Hydroperoxy-2-decenoic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroperoxide chemistry.
Biology: Investigated for its role in modulating cellular oxidative stress responses.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease due to its antioxidant properties.
Industry: Utilized in the development of antioxidant formulations and as a stabilizer in various industrial applications .
Mechanism of Action
The primary mechanism of action of 4-Hydroperoxy-2-decenoic acid ethyl ester involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This activation leads to the upregulation of antioxidant response elements (ARE) and the expression of antioxidant genes such as heme oxygenase-1 (HO-1). Additionally, the compound promotes the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to the activation of activating transcription factor 4 (ATF4). These pathways collectively enhance the cellular antioxidant defense mechanisms and protect against oxidative stress-induced cell damage .
Comparison with Similar Compounds
4-Hydroperoxy-2-decenal: Another hydroperoxide derivative with similar antioxidant properties.
2-Decenoic acid ethyl ester: The parent compound without the hydroperoxide group.
4-Hydroxy-2-decenoic acid ethyl ester: A reduced form of 4-Hydroperoxy-2-decenoic acid ethyl ester .
Uniqueness: 4-Hydroperoxy-2-decenoic acid ethyl ester is unique due to its dual role in activating both the Nrf2-ARE and eIF2α-ATF4 pathways, which provides a robust antioxidant response. This dual activation mechanism distinguishes it from other similar compounds that may only activate one of these pathways .
Properties
Molecular Formula |
C12H22O4 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl (E)-4-hydroperoxydec-2-enoate |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-7-8-11(16-14)9-10-12(13)15-4-2/h9-11,14H,3-8H2,1-2H3/b10-9+ |
InChI Key |
LNQJMDJQUAQRGI-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCC(/C=C/C(=O)OCC)OO |
Canonical SMILES |
CCCCCCC(C=CC(=O)OCC)OO |
Origin of Product |
United States |
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